molecular formula C13H16O B1311659 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone CAS No. 161695-23-4

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone

Cat. No. B1311659
M. Wt: 188.26 g/mol
InChI Key: LQUORZGFSOHSMA-UHFFFAOYSA-N
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Description

“1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” is a chemical compound with the molecular formula C13H16O . It is also known by other names such as 1-(2,3-Dihydro-1H-inden-2-yl)ethanone, 1-Indan-2-yl-ethanone, and 1-Indan-2-ylmethanone .


Molecular Structure Analysis

The molecular structure of “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” consists of a cyclic indene group attached to an ethanone group . The average mass of the molecule is 160.212 Da, and the monoisotopic mass is 160.088821 Da .

Scientific Research Applications

Forensic Analysis

The compound 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone was identified in a suspicious white powder seized by customs. Its identification required advanced analytical techniques like GC-MS, LC-HRMS, NMR, and X-ray crystallography. This study demonstrates the compound's relevance in forensic science for the identification of novel cathinone derivatives (Bijlsma et al., 2015).

Anticancer Research

This compound has been used as a scaffold in the synthesis of substituted benzimidazoles with promising anticancer properties. One such derivative demonstrated significant growth inhibition across various human cancer cell lines, highlighting its potential as an anticancer agent (Rashid et al., 2014).

Pharmaceutical Research

In pharmaceutical research, this compound has been involved in the study of polymorphism in investigational drugs. It helps in understanding the subtle structural differences between polymorphic forms, crucial for drug development and efficacy (Vogt et al., 2013).

Antimicrobial Activity

Synthesized derivatives of this compound have shown antibacterial properties. For example, compounds like 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone have been evaluated for their effectiveness against pathogenic bacteria, indicating their potential in developing new antimicrobial agents (Asif et al., 2021).

HIV-1 Inhibition

Some derivatives of this compound have been identified as inhibitors of HIV-1 replication, showing significant effectiveness against the virus. This suggests their potential use in treating HIV/AIDS (Che et al., 2015).

Molecular Structure and Characterization

The compound's derivatives have been synthesized and characterized for their optical and thermal properties, contributing to the understanding of novel heterocyclic compounds in materials science (Shruthi et al., 2019).

Drug Development and Design

The compound has been involved in the design and synthesisof new molecular structures for drug development. For instance, its derivatives have been used in the synthesis of molecules with potential antibacterial activities. These studies contribute to the ongoing search for new therapeutic agents (Sahu, Sharma, & Kumar, 2013).

Antifungal Applications

Compounds derived from 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone have shown antifungal activities. This highlights the compound's utility in developing new antifungal agents, which are crucial in both medical and agricultural fields (Zhao et al., 2007).

Organic Synthesis

This compound is used in the synthesis of various heterocyclic structures, demonstrating its importance in organic chemistry for creating diverse molecular architectures. Such research has implications in materials science, pharmacology, and chemical engineering (Rostami-Charati et al., 2015).

Protecting Group in Synthesis

It has been explored as a base-labile carboxyl protecting group in synthetic chemistry. This application is significant in the synthesis of complex organic molecules, particularly in peptide and nucleotide chemistry (Robles, Pedroso, & Grandas, 1993).

Safety And Hazards

The safety and hazards of “1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone” are not specified in the sources I found. For safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(2-ethyl-1,3-dihydroinden-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-3-13(10(2)14)8-11-6-4-5-7-12(11)9-13/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUORZGFSOHSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451240
Record name 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone

CAS RN

161695-23-4
Record name 1-(2-Ethyl-2,3-dihydro-1H-inden-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Second synthetic route disclosed in the same patent is following, as starting material was used 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester, which was prepared by methylation of 2,3-dihydro-1H-indene-2-carboxylic acid in the presence of sulphuric acid. The 2,3-dihydro-1H-indene-2-carboxylic acid methyl ester was reacted with N-isopropylcyclohexylamide and ethylbromide yielding 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid, then thionyl chloride was added and 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid chloride was obtained. In the next step ethoxymagnesiummalonic acid ethyl ester in dry ether was added to 2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid chloride and reaction mixture was treated with sulphuric acid, and 1-(2,3-dihydro-2-ethyl-1H-inden-2-yl)ethanone was obtained, then the intermediate was stirred in methylene chloride and bromine was added by giving a new intermediate 2-bromo-1-(2,3-dihydro-2-methyl-1H-inden-2-yl)ethanone, to which was thereafter added formamide and hydrochloric acid yielding crude product of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole. The last step involved hydrogenation of the crude product of 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole with 10% palladium on carbon.
[Compound]
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ethyl ester
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2,3-dihydro-2-ethyl-1H-indene-2-carboxylic acid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Soni - 2011 - wrap.warwick.ac.uk
Derivatives of enantiomerically pure 1,2-cyclohexanediamine and 1,2- diphenylethanediamine have been synthesised and used as organocatalysts for asymmetric reactions. The …
Number of citations: 3 wrap.warwick.ac.uk

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